molecular formula C19H18FNO5S B2537304 N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide CAS No. 852439-45-3

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide

カタログ番号: B2537304
CAS番号: 852439-45-3
分子量: 391.41
InChIキー: HBZQHSWUELDEMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide is a synthetic compound of significant interest in early-stage pharmacological research, particularly in the exploration of small-molecule inhibitors. Its molecular architecture incorporates a benzamide core flanked by substituted phenyl and dihydrothiophene 1,1-dioxide rings, a structure often associated with targeted protein interaction. Researchers are investigating its potential to modulate specific enzymatic activity, drawing parallels to other methoxy-phenyl-containing compounds known to exhibit potent biological effects, such as certain phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) inhibitors . The presence of the 4-fluoro substituent on the benzamide group is a common structural motif used to fine-tune a compound's electronic properties, metabolic stability, and binding affinity to biological targets. The 1,1-dioxo dihydrothiophene moiety introduces a polar sulfone group, which can be critical for specific hydrogen bonding interactions and for improving aqueous solubility. This reagent is provided strictly for research use only (RUO) and is a vital tool for scientists in drug discovery pipelines focused on inflammatory pathways, oncology, or other therapeutic areas where precise enzyme inhibition is a key mechanistic approach.

特性

IUPAC Name

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5S/c1-25-16-7-8-17(18(11-16)26-2)21(15-9-10-27(23,24)12-15)19(22)13-3-5-14(20)6-4-13/h3-11,15H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZQHSWUELDEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

The compound's molecular characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Compound NameN-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide
Molecular Weight403.45 g/mol
Molecular FormulaC20H21N O6S
LogP2.2965
Polar Surface Area65.796 Ų
Hydrogen Bond Acceptors9

The biological activity of this compound is primarily attributed to its interactions with specific cellular targets. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression and cell cycle progression. By inhibiting HDACs, the compound could promote apoptosis and inhibit tumor growth.

Antitumor Activity

Studies have demonstrated that N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide exhibits significant antitumor activity across various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against several human lung cancer cell lines including A549 and HCC827.
  • IC50 Values : In vitro assays revealed IC50 values ranging from 5 to 15 μM depending on the cell line and assay conditions.

These findings suggest that the compound has a promising potential as an anticancer agent.

In Vivo Studies

In vivo studies using xenograft models have further corroborated the in vitro findings. The compound demonstrated a tumor growth inhibition (TGI) percentage significantly higher than control treatments, indicating its potential for therapeutic application.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Lung Cancer : A study published in Cancer Research indicated that treatment with this compound led to a marked reduction in tumor size in mice bearing A549 xenografts compared to untreated controls .
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its antitumor effects. The study found that the compound induced apoptosis via mitochondrial pathways and inhibited cell cycle progression at the G2/M phase .

Comparative Analysis with Other Compounds

To contextualize the efficacy of N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide, a comparative analysis with other known HDAC inhibitors was conducted:

Compound NameIC50 (μM)Mechanism of Action
N-(2,4-dimethoxyphenyl)...5 - 15HDAC Inhibition
SAHA (Vorinostat)17HDAC Inhibition
FNA (Bis-(2-chloroethyl)-amino)1.30HDAC Inhibition

The comparative data indicate that N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide exhibits competitive potency against other established compounds.

類似化合物との比較

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Key Spectral/Physical Data Reference
Target Compound Benzamide + dioxothiophen 2,4-dimethoxyphenyl, 4-fluoro, SO₂ C=O stretch (IR: ~1660–1680 cm⁻¹ inferred) -
N-(1-(2,4-Dimethoxyphenyl)-3-fluoropropyl)-4-methoxybenzamide (3j, ) Benzamide 2,4-dimethoxyphenyl, 4-methoxy, fluoropropyl Mp: 133–134°C; Yield: 22%
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () Dihydrothienylidene + benzamide 4-fluoro, 2-fluorophenyl, thiophene ring X-ray structure (R factor: 0.034)
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluorobenzamide () Benzamide + dioxothiophen 4-dimethylaminobenzyl, 2-fluoro, SO₂ N/A
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican, ) Pyridinecarboxamide 2,4-difluorophenyl, trifluoromethylphenoxy Pesticide use

Key Observations:

Substituent Positioning: The target’s 2,4-dimethoxyphenyl group contrasts with 4-methoxy in 3j () and 4-dimethylaminobenzyl in . These substitutions influence electronic properties (e.g., electron donation vs. basicity) and steric interactions. Fluorine placement: The target’s 4-fluorobenzamide differs from 2-fluoro in and polyfluorinated systems like diflufenican (), which may alter bioactivity and metabolic stability .

Heterocyclic Cores: The 1,1-dioxothiophen moiety in the target and enhances rigidity and polarity compared to the dihydrothienylidene in or pyridine in .

Synthetic Challenges :

  • Yields for analogs vary widely (e.g., 22% for 3j in vs. 28% in ), suggesting challenges in coupling or cyclization steps. The target’s synthesis may face similar hurdles due to steric hindrance from the dimethoxyphenyl group.

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy : The target’s benzamide carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, aligning with hydrazinecarbothioamides in . Absence of S–H bands (~2500–2600 cm⁻¹) in analogs (e.g., ) confirms tautomeric stability, a feature likely shared by the target.
  • X-ray Crystallography : ’s compound was resolved with high precision (R factor: 0.034), demonstrating the utility of crystallography for confirming sulfone and fluorophenyl geometries .

Functional Implications

  • diflufenican’s pesticidal activity in ) .
  • Metabolic Stability: Fluorine and methoxy groups could reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Q & A

Basic: What are the standard synthetic routes for this compound, and which reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene-1,1-dioxide moiety followed by sequential amidation. Key steps include:

  • Coupling reactions : Use of coupling agents like EDCl or HOBt to facilitate amide bond formation between the fluorobenzoyl chloride and substituted aniline derivatives.
  • Temperature control : Maintaining low temperatures (0–5°C) during sensitive steps (e.g., thiophene sulfonation) to prevent side reactions.
  • pH optimization : Neutral to slightly basic conditions (pH 7–8) for stabilizing intermediates.
    Critical reagents include sodium borohydride for selective reductions and anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns (e.g., distinguishing methoxy vs. fluorophenyl signals).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% typically required for biological assays).
  • Mass spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight and detects trace impurities (e.g., des-methyl byproducts).
  • X-ray crystallography : Resolves absolute configuration when crystals are obtainable .

Advanced: How can discrepancies between computational docking predictions and experimental binding data be resolved?

  • Validation assays : Perform orthogonal binding assays (e.g., SPR, ITC) to confirm affinity measurements.
  • MD simulations : Use molecular dynamics to assess conformational flexibility not captured in rigid docking models.
  • Mutagenesis studies : Identify key residues in target proteins (e.g., kinases) to validate predicted interaction sites.
  • Control compounds : Include structurally similar analogs to isolate electronic/steric effects .

Advanced: What strategies optimize regioselectivity during 2,4-dimethoxyphenyl group introduction?

  • Directing groups : Temporarily install protecting groups (e.g., Boc) on competing reactive sites (e.g., para-positions).
  • Metal catalysis : Use Pd-mediated C–H activation for selective aryl coupling.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor nucleophilic aromatic substitution at electron-deficient positions .

Basic: What biological targets are hypothesized based on structural analogs?

  • Kinases : Fluorobenzamide derivatives often inhibit ATP-binding pockets (e.g., EGFR, VEGFR).
  • GPCRs : The thiophene-dioxide moiety may interact with hydrophobic transmembrane domains.
  • In vitro assays : Fluorescence polarization (FP) for binding, enzymatic assays (e.g., luciferase-based) for inhibition .

Advanced: How are crystallization challenges addressed for X-ray studies with a flexible thiophene ring?

  • Co-crystallization : Add stabilizing ligands (e.g., ATP analogs for kinase targets).
  • Cryo-conditions : Flash-cooling (100 K) reduces thermal motion artifacts.
  • Crystal screens : Use sparse-matrix screens (e.g., Hampton Index) with additives (glycerol, PEGs) to induce ordering .

Advanced: What approaches resolve conflicting MS/NMR data on synthetic byproducts?

  • 2D NMR : HSQC/HMBC correlations map connectivity to distinguish isomers.
  • LC-MS/MS : Fragment ions identify structural motifs (e.g., sulfone vs. sulfoxide).
  • Isotopic labeling : ¹⁵N/¹³C labels trace reaction pathways to clarify byproduct origins .

Basic: What solvent/catalyst considerations are critical for amidation steps?

  • Solvents : Anhydrous DMF or THF minimizes hydrolysis; DCM is avoided due to poor solubility.
  • Catalysts : DMAP accelerates acylation; Pd(PPh₃)₄ enables Buchwald-Hartwig couplings for hindered amines.
  • Workup : Aqueous washes (NaHCO₃) remove unreacted acid chlorides .

Advanced: How is kinetic vs. thermodynamic control applied during thiophene cyclization?

  • Temperature modulation : High temps (>80°C) favor thermodynamic products (more stable ring conformers).
  • Acid catalysis : H₂SO₄ promotes cyclization via carbocation intermediates.
  • Quenching : Rapid cooling traps kinetic products (e.g., cis-fused rings) .

Advanced: How are isomeric byproducts differentiated and suppressed in coupling steps?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • Steric hindrance : Bulkier bases (e.g., DIPEA) reduce nucleophilic attack at hindered positions.
  • Microwave-assisted synthesis : Short reaction times minimize equilibration to thermodynamically favored isomers .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。